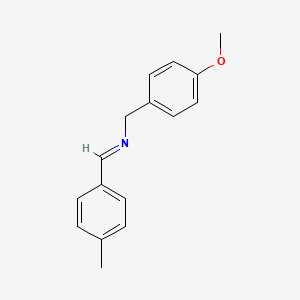
(4-Methoxybenzyl)(4-methylbenzylidene)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxybenzyl)(4-methylbenzylidene)amine: is an organic compound with the molecular formula C16H17NO and a molecular weight of 239.32 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3) attached to a benzyl ring and a methyl group (-CH3) attached to a benzylidene ring, connected through an imine (C=N) linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxybenzyl)(4-methylbenzylidene)amine typically involves the condensation reaction between 4-methoxybenzylamine and 4-methylbenzaldehyde . The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4-Methoxybenzyl)(4-methylbenzylidene)amine can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The imine bond (C=N) in the compound can be reduced to form the corresponding amine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of (4-methoxybenzyl)(4-methylbenzyl)amine.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: (4-Methoxybenzyl)(4-methylbenzylidene)amine is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving imine or Schiff base formation. It may also be used in the development of enzyme inhibitors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique structure allows for the development of materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of (4-Methoxybenzyl)(4-methylbenzylidene)amine is largely dependent on its chemical structure and the specific context in which it is used. In general, the imine (C=N) bond can act as a reactive site for nucleophilic attack, leading to the formation of various adducts. The methoxy and methyl groups on the aromatic rings can influence the compound’s reactivity and interactions with other molecules.
Molecular Targets and Pathways:
Enzyme Inhibition: The imine bond can interact with active sites of enzymes, potentially inhibiting their activity.
Signal Transduction: The compound may interfere with cellular signaling pathways by binding to specific receptors or proteins.
Comparison with Similar Compounds
(4-Methoxybenzylidene)aniline: Similar structure but lacks the methyl group on the benzylidene ring.
(4-Methylbenzylidene)aniline: Similar structure but lacks the methoxy group on the benzyl ring.
(4-Methoxybenzyl)(4-chlorobenzylidene)amine: Similar structure but has a chlorine atom instead of a methyl group on the benzylidene ring.
Uniqueness: (4-Methoxybenzyl)(4-methylbenzylidene)amine is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and interactions. The combination of these functional groups can enhance the compound’s stability and provide specific electronic and steric effects that are not present in similar compounds.
Properties
CAS No. |
41882-49-9 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C16H17NO/c1-13-3-5-14(6-4-13)11-17-12-15-7-9-16(18-2)10-8-15/h3-11H,12H2,1-2H3 |
InChI Key |
ILKBSWJGMDHDAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B11949871.png)


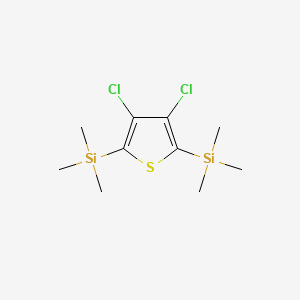
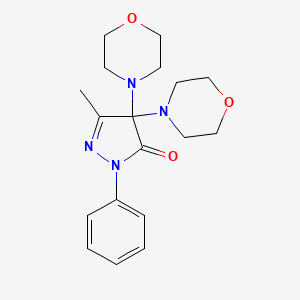




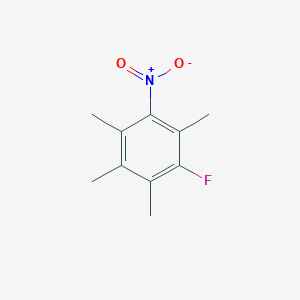
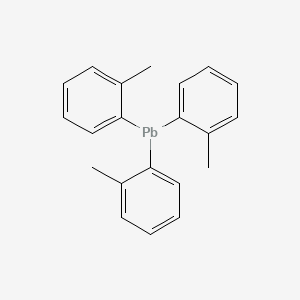
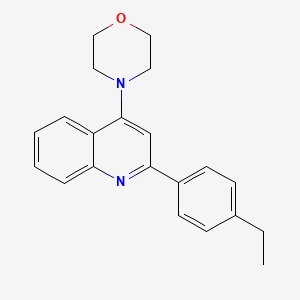
![2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11949946.png)

